
1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide, also known as FPPP, is a chemical compound that belongs to the prolinamide family. This compound has been studied for its potential use in scientific research due to its unique properties.
Mecanismo De Acción
1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide acts as a prodrug and is converted into its active form, 4-fluorobenzoylproline, in vivo. This active form has been shown to inhibit the activity of the enzyme, prolyl oligopeptidase (POP). POP is involved in the degradation of neuropeptides and has been implicated in various neurological disorders. Inhibition of POP by 1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide may lead to increased levels of neuropeptides and provide neuroprotective effects.
Biochemical and Physiological Effects:
1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has also been shown to improve cognitive function in animal models of traumatic brain injury. 1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide has been shown to increase the levels of neuropeptides, such as substance P and neuropeptide Y, in the brain. These neuropeptides are involved in various physiological processes, including pain perception, stress response, and appetite regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide in lab experiments is its ability to inhibit the activity of POP and increase the levels of neuropeptides in the brain. This can provide insights into the role of neuropeptides in various physiological processes. However, 1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide has limitations as a tool in chemical biology research due to its potential toxicity and lack of selectivity for POP.
Direcciones Futuras
There are several future directions for the study of 1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide. One direction is to investigate the potential use of 1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide as a therapeutic agent for neurological disorders. Another direction is to develop more selective inhibitors of POP that can be used as tools in chemical biology research. Additionally, the role of neuropeptides in various physiological processes can be further explored using 1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide as a tool.
Métodos De Síntesis
The synthesis method of 1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide involves the reaction of 4-fluorobenzoyl chloride with 2-fluoro-4-methylphenylalanine methyl ester in the presence of triethylamine and dimethylformamide. This reaction results in the formation of 1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide as a white solid.
Aplicaciones Científicas De Investigación
1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide has been studied for its potential use in scientific research as a prodrug for the treatment of various neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. 1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide has also been studied for its potential use as a tool in chemical biology research to study the function of proline-rich proteins.
Propiedades
IUPAC Name |
1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c1-12-4-9-16(15(21)11-12)22-18(24)17-3-2-10-23(17)19(25)13-5-7-14(20)8-6-13/h4-9,11,17H,2-3,10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKJDEWXPXFHCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-4-methylphenyl)-1-[(4-fluorophenyl)carbonyl]prolinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~4~-[1-(4-isobutylbenzyl)-3-piperidinyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B6076099.png)
![3-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide](/img/structure/B6076108.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-6-(2-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6076110.png)
![methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate](/img/structure/B6076118.png)
![5-(3,4-dimethoxyphenyl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6076121.png)
![1-(2-fluoro-4-methoxybenzyl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6076133.png)
![N-allyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-2-propyn-1-ylacetamide](/img/structure/B6076137.png)
![N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide](/img/structure/B6076143.png)
![N-cyclopropyl-3-[1'-(4-fluoro-2-methylphenyl)-1,4'-bipiperidin-3-yl]propanamide](/img/structure/B6076147.png)
![1-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-(2-methoxyethyl)piperidine](/img/structure/B6076149.png)
![2-[1-benzyl-4-(2,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6076167.png)

![methyl N-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}methioninate](/img/structure/B6076184.png)
